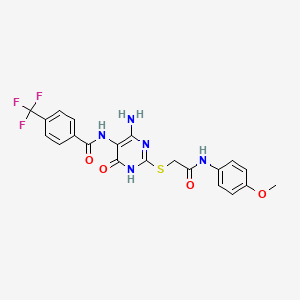

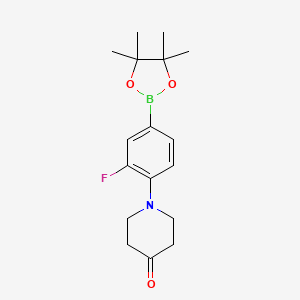

![molecular formula C19H25N3O2 B2800206 N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574567-50-2](/img/structure/B2800206.png)

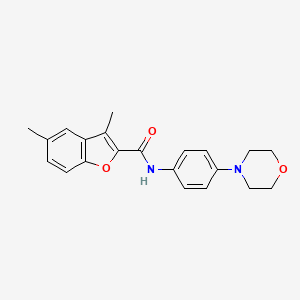

N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula .

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. For example, compounds can be prepared by alkylation with different alkyl iodides in the presence of sodium hydride (NaH) in N, N -dimethylformamide (DMF) at 50 °C .Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and chemical stability. For example, Cyclopentyl methyl ether has a high boiling point of 106 °C (223 °F) and is relatively stable under acidic and basic conditions .Aplicaciones Científicas De Investigación

Platelet Activating Factor (PAF) Antagonists

A series of pyrido[2,1-b]quinazolinecarboxamide derivatives have been evaluated for their ability to inhibit the binding of platelet-activating factor (PAF) to its receptor, indicating potential as PAF antagonists. These compounds showed promise in inhibiting transient PAF-induced thrombocytopenia and decreases in blood pressure, suggesting their utility in treating conditions related to PAF activity, such as inflammation and thrombosis. The insertion of a methyl group on the carbon atom alpha to the carboxamide nitrogen was found to enhance potency enantioselectively (Tilley et al., 1988).

Antiallergy Agents

Substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids have been prepared and evaluated as antiallergy agents. These analogues demonstrated oral activity superior to existing treatments like cromolyn sodium and doxantrazole in rat models, indicating their potential in managing allergic reactions (Schwender et al., 1979).

Slow-Reacting Substance of Anaphylaxis (SRS-A) Antagonists

N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides have shown efficacy in antagonizing SRS-A-induced contractions and inhibiting thromboxane synthase. Their activity against leukotriene-induced bronchoconstriction and skin wheal formation in animal models suggests their utility in asthma treatment (Tilley et al., 1987).

Pharmacokinetic Analysis

A high-performance liquid chromatographic assay developed for the determination of an antiallergenic compound, N-[4-(1H-imidazol-1-yl)butyl]-2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide, in plasma, facilitates understanding its pharmacokinetics, critical for drug development (Strojny et al., 1984).

Structural Analysis

Crystal structure analysis of related pyrido[2,1-b]quinazoline derivatives provides insights into the molecular conformation and interactions that may underlie their biological activities, informing the design of more effective pharmaceutical compounds (Rajnikant et al., 2000).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-cyclopentyl-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-21-16-12-13(18(23)20-14-6-2-3-7-14)9-10-15(16)19(24)22-11-5-4-8-17(21)22/h9-10,12,14,17H,2-8,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXZKRIMQLQJTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

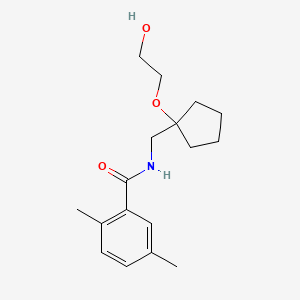

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)

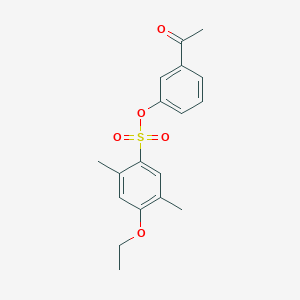

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2800136.png)

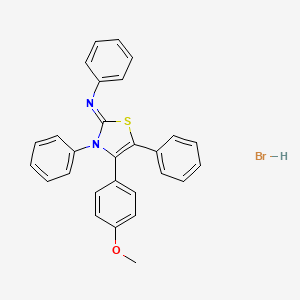

![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)

![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2800141.png)

![N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2800144.png)